molecular formula C11H16NOP B2759505 Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide CAS No. 2254055-98-4

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide

Cat. No. B2759505
CAS RN: 2254055-98-4
M. Wt: 209.229
InChI Key: OSFRULGIFHYVHG-UHFFFAOYSA-N
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Description

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a versatile chemical compound used in various scientific studies. It is also known as 5-(dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline . Its unique structure allows it to be employed as a catalyst, facilitating numerous organic reactions.


Synthesis Analysis

The synthesis of tertiary phosphines, such as Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .


Molecular Structure Analysis

The molecular structure of Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide can be represented by the Inchi Code: 1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 . The molecular weight of the compound is 209.23 .


Physical And Chemical Properties Analysis

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is a powder at room temperature .

Scientific Research Applications

Domino Reactions in Drug Synthesis

The compound is a type of 1,2,3,4-tetrahydroquinoline, which is often used in domino reactions . Domino reactions are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . They enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

Anticancer Research

N-(tetrahydroquinolin-1-yl) amide compounds, which could potentially include derivatives of our compound, can be used as NF-κB inhibitors . These inhibitors could be useful in anticancer drug research .

Treatment of Metabolic and Immunological Diseases

Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . The compound could potentially be used to develop these modulators .

Neuroinflammation Treatment

Lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases . The compound could potentially be used to develop these mediators .

Antioxidant Applications

Derivatives of 7,7-dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones, which could potentially include our compound, have shown antioxidant activity .

Antifungal and Antibacterial Applications

The same derivatives have also shown antifungal and antibacterial activity .

Antitumor and Antitubercular Applications

These derivatives have also shown antitumor and antitubercular activity .

Analgesic Applications

These derivatives have been used as analgesic agents .

properties

IUPAC Name

5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFRULGIFHYVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC2=C1CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide

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